(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrol-2-one derivatives: Investigated for their anti-inflammatory and analgesic effects.
Benzoyl derivatives: Studied for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and heterocyclic rings, which confer a diverse range of biological activities and potential therapeutic applications . The presence of the 1,3,4-thiadiazole ring, in particular, enhances its ability to interact with biological targets and disrupt cellular processes .
Properties
Molecular Formula |
C27H22N4O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N4O4S/c1-16-5-3-6-18(13-16)15-35-21-10-8-19(9-11-21)24(32)22-23(20-7-4-12-28-14-20)31(26(34)25(22)33)27-30-29-17(2)36-27/h3-14,23,32H,15H2,1-2H3/b24-22+ |
InChI Key |
IYUYHHOHKQKFQM-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CN=CC=C5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CN=CC=C5)O |
Origin of Product |
United States |
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